Ethyl 4-(octylamino)benzoate
Description
Overview of Chemical Compound Classes and Significance
Chemical compounds are broadly classified into organic and inorganic categories. Organic compounds, characterized by carbon-hydrogen bonds, form the basis of a vast array of substances, including esters. fiveable.me Esters are a significant class of organic compounds formed from the reaction of an alcohol with a carboxylic acid. fiveable.me Benzoate (B1203000) esters, specifically, are derivatives of benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.orgfoodb.caatamanchemicals.com These compounds are prevalent in nature, found in many plant and animal species, and serve as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org
The significance of benzoate esters lies in their diverse applications. They are utilized as flavoring agents, in the synthesis of other organic substances, and as plasticizers and solvents for materials like cellulosic esters. fiveable.mewikipedia.orgatamanchemicals.com The functional groups within benzoate esters, such as the carboxyl and ester groups, determine their chemical properties and reactivity, allowing them to participate in reactions like esterification and reduction. fiveable.me Spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for identifying the characteristic aromatic ring and carbonyl group in these molecules. fiveable.me
Evolution of Research on Amino-substituted Benzoate Esters
Research into substituted benzoate esters has a long history, with early techniques like the Fischer-Speier esterification, dating back to 1895, providing a foundational method for their synthesis. smolecule.com The introduction of various functional groups onto the benzoate structure, particularly amino groups, has been a significant area of study. The position of these substituents (ortho, meta, or para) influences the compound's properties and reactivity. researchgate.net For instance, the presence of an amino group can affect the electronic properties of the benzene ring and serve as a site for further chemical modification.
The evolution of research has seen the development of various synthetic methods to create these complex molecules. Common strategies include the reduction of nitrobenzoates to their corresponding aminobenzoates, often using reagents like iron powder or through catalytic hydrogenation. google.comorgsyn.org Studies have explored the impact of different alkyl chain lengths on the amino group, such as in ethyl 4-(butylamino)benzoate and ethyl 4-(methylamino)benzoate, which are N-alkylated ester derivatives of aminobenzoic acid. sigmaaldrich.comchemicalbook.com This research has expanded the library of available compounds, providing building blocks for new materials and bioactive molecules. smolecule.comuclan.ac.uk The study of these derivatives is essential for understanding structure-activity relationships and for developing new applications in fields like materials science and pharmaceuticals. chemicalbook.comresearchgate.net
Current Research Gaps and Opportunities for Ethyl 4-(octylamino)benzoate
While research on amino-substituted benzoate esters is extensive, specific compounds like this compound remain less explored, presenting distinct research gaps and opportunities. Much of the available literature focuses on derivatives with shorter alkyl chains, such as butyl or methyl groups. sigmaaldrich.comsimsonpharma.com The longer octyl chain in this compound likely imparts different physical and chemical properties, such as increased lipophilicity, which could be advantageous in specific applications.
A significant opportunity lies in the field of polymer chemistry. Reports indicate that this compound has been used in chain-growth condensation polymerization (CGCP), suggesting its potential as a monomer for creating novel polymers with specific properties. researchgate.net Further investigation into its polymerization behavior, the characteristics of the resulting polymers, and their potential applications is a clear research avenue.
Additionally, there is a gap in the comprehensive characterization of this compound. While some basic properties are known, detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and crystallographic studies would provide a more complete understanding of its molecular structure and behavior. chemsrc.comyorku.ca Exploring its potential as an intermediate in organic synthesis, similar to other benzoate esters, could lead to the creation of new, complex molecules. chemicalbook.com Biological screening of the compound and its potential derivatives for various activities could also uncover new applications, an area that remains largely unexplored for this specific molecule. ontosight.ai
Detailed Research Findings
This compound is an aromatic ester with the molecular formula C₁₇H₂₇NO₂. chemsrc.com It is structurally characterized by a benzoate core substituted at the 4-position with an octylamino group. Research into this specific compound has touched upon its use in polymerization and its synthesis as a derivative of 4-aminobenzoic acid.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇NO₂ | chemsrc.com |
| Molecular Weight | 277.402 g/mol | chemsrc.com |
| Density | 0.994 g/cm³ | chemsrc.com |
| Boiling Point | 396.4 °C at 760 mmHg | chemsrc.com |
Synthesis and Reactivity: The synthesis of related amino-substituted benzoate esters often involves the esterification of the corresponding aminobenzoic acid or the reduction of a nitro-precursor followed by N-alkylation. orgsyn.org2017erp.com For example, the synthesis of ethyl 4-(butylamino)benzoate has been achieved by the reductive amination of p-nitrobenzoate using n-butyraldehyde and a reducing agent like zinc powder. 2017erp.com A similar strategy could be applicable for the synthesis of this compound.
In terms of reactivity, the compound has been utilized in chain-growth condensation polymerization. researchgate.net The amino and ester functional groups are the primary sites of chemical reactivity, allowing for further derivatization or polymerization. The long octyl chain influences its solubility and physical state.
Structure
3D Structure
Properties
CAS No. |
55791-74-7 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
ethyl 4-(octylamino)benzoate |
InChI |
InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20-4-2/h10-13,18H,3-9,14H2,1-2H3 |
InChI Key |
CYTUNEIXWQUYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Octylamino Benzoate
Classical Synthetic Routes and Their Revisions
The traditional synthesis of Ethyl 4-(octylamino)benzoate typically involves two key transformations: the formation of the ester group and the introduction of the octylamino moiety to the aromatic ring. These steps can be performed in different orders, leading to distinct synthetic pathways.
Esterification Reactions and Catalytic Systems
One of the primary methods for synthesizing this compound involves the esterification of a pre-existing benzoic acid derivative. In one pathway, 4-(octylamino)benzoic acid can be esterified with ethanol. This reaction is typically acid-catalyzed.
Commonly used acid catalysts for esterification include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. dergipark.org.tr The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol reactant is often used, or the water formed during the reaction is removed by azeotropic distillation. google.com
Alternatively, the ester can be formed first, followed by the amination step. For instance, 4-aminobenzoic acid can be esterified to produce Ethyl 4-aminobenzoate (B8803810) (benzocaine), which then undergoes N-alkylation. The direct esterification of 4-nitrobenzoic acid with ethanol, followed by reduction of the nitro group, is another viable route. google.com This approach avoids potential side reactions associated with the amino group during esterification.
Table 1: Comparison of Catalytic Systems for Benzoic Acid Esterification
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid | Refluxing ethanol | High catalytic activity, low cost | Corrosive, difficult to separate from product, generates acidic waste |
| p-Toluenesulfonic Acid | Toluene, azeotropic removal of water | High catalytic activity, crystalline solid (easier to handle) | Can cause charring at high temperatures, requires removal |
| Amberlyst-15 (Ion-exchange resin) | Refluxing ethanol | Recyclable, easy to separate from reaction mixture, low corrosion | Lower catalytic activity compared to mineral acids, potential for thermal degradation |
| Tin(II) compounds | High temperature (190-210 °C) | High conversion, catalyst can be filtered off | High reaction temperatures, potential for metal contamination |
This table presents a comparative overview of different catalytic systems commonly employed in the esterification of benzoic acid derivatives, with data synthesized from various sources. dergipark.org.trgoogle.com
Amination Strategies for Aromatic Systems
The introduction of the octylamino group onto the aromatic ring is a critical step. When starting with an aminobenzoate ester like Ethyl 4-aminobenzoate, a direct N-alkylation can be performed. One common method is reductive amination, where Ethyl 4-aminobenzoate is reacted with octanal (B89490) in the presence of a reducing agent. A successful procedure for the analogous methyl ester involved using sodium triacetoxyborohydride (B8407120) as the reducing agent in tetrahydrofuran (B95107) (THF), which yielded the product in high yield. nsf.gov This method is generally mild and selective.
Another approach is the nucleophilic substitution reaction between Ethyl 4-aminobenzoate and an octyl halide (e.g., octyl bromide or iodide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base is crucial to optimize the reaction rate and minimize side reactions.
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a more advanced strategy for forming the C-N bond. scispace.com These methods can be highly efficient and tolerate a wide range of functional groups, though the cost of the palladium catalyst and ligands can be a consideration.
Table 2: Reductive Amination of Ethyl 4-aminobenzoate with Octanal
| Reducing Agent | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Sodium triacetoxyborohydride | Tetrahydrofuran (THF) | Room temperature, overnight | 81% (for methyl ester) | nsf.gov |
| Zinc powder / Acetic Acid | Methanol (B129727) | 0-5 °C to room temperature | 94.7% (for n-butyraldehyde) | 2017erp.com |
This interactive table summarizes conditions for the reductive amination of aminobenzoates with aldehydes, providing a basis for the synthesis of this compound.
Novel and Green Chemistry Approaches to Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the development of novel catalysts, the use of alternative reaction media, and the implementation of advanced process technologies.
Catalyst Development and Optimization
Research into new catalysts for both esterification and amination reactions is ongoing. For esterification, deep eutectic solvents (DES) have been explored as recyclable and environmentally benign catalysts. dergipark.org.tr In one study, a DES composed of p-toluenesulfonic acid and choline (B1196258) chloride showed high catalytic activity for the esterification of benzoic acid. dergipark.org.tr
For amination reactions, the development of more efficient and recyclable catalysts is a key area of focus. Copper-catalyzed amination reactions offer a more cost-effective alternative to palladium-based systems. rsc.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a promising avenue for greening the synthesis of this compound.
Solvent-Free and Flow Chemistry Techniques
Solvent-free reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and safety issues associated with volatile organic solvents. Ball milling is a mechanochemical technique that has been successfully employed for the solvent-free synthesis of various organic compounds. rsc.org This approach could potentially be applied to the synthesis of this compound.
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. thieme-connect.denih.govsyrris.jp A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor packed with a solid-supported catalyst. This would allow for precise control over reaction parameters and could lead to higher yields and purities. Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times. uwlax.edu A study on the microwave synthesis of ethyl benzoate (B1203000) demonstrated a successful outcome with a high yield in a short reaction time. uwlax.edu
Reaction Pathway Elucidation and Kinetic Studies
For the esterification reaction, the mechanism typically involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the ester. Kinetic studies of similar esterification reactions often show that the reaction is first order in both the carboxylic acid and the alcohol.
In the case of reductive amination, the reaction proceeds through the initial formation of an imine intermediate from the reaction of the amine and the aldehyde. This imine is then reduced in situ by the hydride reagent to form the secondary amine. The rate-determining step can be either the imine formation or the reduction, depending on the specific reactants and reaction conditions.
Kinetic modeling of related processes, such as the synthesis of ethyl chrysanthemate in a micro-flow platform, highlights the importance of understanding the reaction network to optimize yield and efficiency. nih.gov Similar studies for the synthesis of this compound would be invaluable for process development and scale-up.
Identification of Intermediates and Transition States
The synthesis of this compound is commonly achieved through the reductive amination of ethyl 4-aminobenzoate with octanal. This reaction proceeds through several key intermediates. The initial step involves the reaction between the primary amine of ethyl 4-aminobenzoate and the aldehyde group of octanal to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine intermediate.
The imine is then reduced to the final secondary amine product. When a reducing agent such as sodium triacetoxyborohydride is used, the reaction is believed to proceed through a six-membered ring transition state. In this transition state, the sodium ion coordinates with the imine nitrogen and one of the acetate (B1210297) oxygens, while a hydride is delivered from the boron to the imine carbon.
A plausible alternative synthesis route involves the reaction of ethyl 4-nitrobenzoate (B1230335) with n-butyraldehyde in the presence of zinc powder and acetic acid to produce ethyl 4-(butylamino)benzoate. 2017erp.comresearchgate.net By analogy, a similar reaction with octanal could yield this compound. In this case, the nitro group is first reduced to an amino group, which then participates in the reductive amination as described above.
Mechanistic Investigations via Isotopic Labeling and Spectroscopic Monitoring
While specific studies on the isotopic labeling and spectroscopic monitoring for the synthesis of this compound are not extensively documented, the mechanisms of reductive amination are well-understood and can be investigated using these techniques.
Isotopic labeling can provide valuable insights into the reaction mechanism. rug.nlgoogle.comresearchgate.net For instance, using deuterium-labeled sodium triacetoxyborohydride (NaBD(OAc)₃) would result in the incorporation of a deuterium (B1214612) atom at the α-carbon of the octyl group in the final product. This would confirm that the hydride transfer occurs at the imine reduction step. Similarly, labeling the oxygen of the octanal with ¹⁸O would allow for the tracking of the oxygen atom, confirming its elimination as water during imine formation.
Spectroscopic monitoring techniques are crucial for observing the progress of the reaction and identifying intermediates. For example, in-situ Fourier-transform infrared (FT-IR) spectroscopy could be employed to monitor the disappearance of the C=O stretching vibration of the aldehyde and the appearance of the C=N stretching vibration of the imine intermediate. Subsequently, the disappearance of the imine peak and the appearance of the N-H bending vibration of the secondary amine product could be observed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction kinetics and characterize the intermediates and final product. nsf.gov
Yield Optimization and Scalability Considerations
The optimization of reaction yield and the scalability of the synthesis are critical for practical applications. For the synthesis of this compound via reductive amination, several factors can be adjusted to improve the yield.
Table 1: Reaction Parameters for the Synthesis of this compound nsf.gov
| Parameter | Condition |
| Reactants | Ethyl 4-aminobenzoate, Octanal |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dry Tetrahydrofuran (THF) |
| Additive | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
The use of a mild and selective reducing agent like sodium triacetoxyborohydride is advantageous as it does not reduce the ester functionality of the ethyl 4-aminobenzoate. The addition of acetic acid acts as a catalyst for the formation of the imine intermediate. The reaction is typically performed at room temperature, which is favorable for large-scale production due to lower energy costs and simpler equipment requirements. A reported yield for this method is 81%. nsf.gov
For scalability, the choice of solvent and the work-up procedure are important considerations. Tetrahydrofuran is a suitable solvent, and the product can be isolated by extraction and recrystallization. nsf.gov For industrial-scale synthesis, factors such as the cost of raw materials, the efficiency of the purification process, and waste management would need to be carefully evaluated. An alternative synthesis using zinc powder and acetic acid for a similar compound, ethyl 4-(butylamino)benzoate, reported a yield of 94.7%, suggesting a potentially high-yielding scalable process. 2017erp.com
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural verification of Ethyl 4-(octylamino)benzoate, offering precise information about the proton (¹H) and carbon (¹³C) environments.
A predictive analysis of the ¹H and ¹³C NMR spectra provides expected chemical shifts for the distinct nuclei in the molecule. The aromatic protons are expected to appear as doublets in the downfield region due to the para-substitution pattern. The N-H proton signal would likely appear as a triplet, coupling with the adjacent methylene (B1212753) group of the octyl chain. The aliphatic protons of the ethyl and octyl groups are expected in the upfield region, with multiplicities determined by their neighboring protons.
| Position/Group | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (ortho to -COOEt) | ~7.8-8.0 (d) | ~131 |
| Aromatic (ortho to -NH) | ~6.5-6.7 (d) | ~113 |
| Ester CH₂ | ~4.3 (q) | ~60 |
| Ester CH₃ | ~1.3 (t) | ~14 |
| N-H | ~4.1 (t) | - |
| N-CH₂ (Octyl) | ~3.1 (t) | ~43 |
| Octyl Chain (CH₂)n | ~1.2-1.6 (m) | ~22-32 |
| Octyl CH₃ | ~0.9 (t) | ~14 |
| Aromatic C-NH | - | ~150 |
| Aromatic C-COOEt | - | ~120 |
| Ester C=O | - | ~167 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. wikipedia.orgharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com Key correlations would be observed between the adjacent methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and along the octyl chain. A crucial cross-peak would appear between the N-H proton and the first methylene group of the octyl chain (N-CH₂), confirming their adjacency. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). youtube.com It would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the aromatic protons at ~7.8-8.0 ppm would correlate with the aromatic carbon at ~131 ppm, and the N-CH₂ protons at ~3.1 ppm would correlate with the aliphatic carbon at ~43 ppm. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds), which is critical for connecting the different functional fragments of the molecule. youtube.com Expected key HMBC correlations would include:
The ester methylene protons (~4.3 ppm) to the ester carbonyl carbon (~167 ppm) and the aromatic carbon at the point of attachment (~120 ppm).
The aromatic protons ortho to the ester group (~7.8-8.0 ppm) to the ester carbonyl carbon (~167 ppm).
The N-CH₂ protons of the octyl chain (~3.1 ppm) to the aromatic carbon attached to the nitrogen (~150 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei, which is invaluable for determining the molecule's preferred conformation. A NOESY spectrum could show correlations between the N-H proton and the aromatic protons, as well as between the protons of the N-CH₂ group and the aromatic protons on the same side of the ring, providing insights into the orientation of the octyl chain relative to the benzoate (B1203000) ring.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for investigating the structure of materials in their solid form, making it ideal for studying polymorphism. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a material. researchgate.netrsc.org
In the case of this compound, different crystalline polymorphs would likely exhibit distinct ¹³C ssNMR spectra. rsc.org This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. researchgate.netacs.org For example, the N-H···O=C hydrogen bonds that are likely to form in the crystal lattice could have different geometries in different polymorphs, leading to variations in the chemical shifts of the N-H, C=O, and nearby aromatic carbons. nationalmaglab.org By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and characterize the individual polymorphs present. rsc.org
Mass Spectrometry (MS) Techniques for Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₇H₂₇NO₂), the calculated exact mass is 277.2042. HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, thereby confirming the elemental composition of the molecule with high confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺˙ at m/z 277) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a roadmap of the molecule's structure. The fragmentation of N-alkylanilines and benzoate esters follows predictable pathways. acs.orgresearchgate.netpharmacy180.com
Key fragmentation pathways for this compound would include:
Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond of the ester is a common pathway for benzoate esters, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 232 (M - 45). pharmacy180.com
Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For the octyl group, the most significant alpha-cleavage would be the loss of a hexyl radical (•C₆H₁₃), resulting in an ion at m/z 192. acs.org
McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the octyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (oct-1-ene), could lead to a fragment ion at m/z 165.
Loss of ethylene (B1197577): Elimination of a neutral ethylene molecule (C₂H₄) from the ethyl ester group can also occur, yielding a fragment at m/z 249. researchgate.net
| Predicted m/z | Proposed Fragment Structure/Origin |
|---|---|
| 277 | [M]⁺˙ (Molecular Ion) |
| 249 | [M - C₂H₄]⁺˙ (Loss of ethylene) |
| 232 | [M - •OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 192 | [M - •C₆H₁₃]⁺ (Alpha-cleavage, loss of hexyl radical) |
| 165 | [M - C₈H₁₆]⁺˙ (McLafferty rearrangement) |
| 120 | [H₂NC₆H₄CO]⁺ (Further fragmentation) |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
The FTIR spectrum is expected to be dominated by strong absorptions from polar functional groups. upi.edu The N-H stretch of the secondary amine should appear as a single, sharp to medium band. rockymountainlabs.comspectroscopyonline.com The C=O stretch of the ester group will be a very strong and prominent band. Aromatic and aliphatic C-H stretches, as well as C-N and C-O stretching vibrations, will also be present. orgchemboulder.com
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. ias.ac.in Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C-C bonds within the benzene (B151609) ring and the aliphatic chain would be clearly visible.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3400 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch (asym/sym) | 2850 - 2960 | FTIR, Raman |
| C=O Stretch (ester) | 1710 - 1730 | FTIR (Strong) |
| Aromatic C=C Stretch | 1600 - 1615, 1500-1520 | FTIR, Raman (Strong) |
| N-H Bend | 1510 - 1580 | FTIR |
| Aromatic C-N Stretch | 1250 - 1340 | FTIR |
| Ester C-O Stretch | 1100 - 1250 | FTIR |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 | FTIR |
Characteristic Group Frequencies and Their Interpretations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional moieties: the secondary amine, the ester group, and the aromatic ring. While specific, detailed spectral data for this compound is not extensively published, the expected characteristic frequencies can be interpreted based on data for analogous compounds like ethyl benzoate and other N-substituted p-aminobenzoates. nih.govlibretexts.org
Key vibrational modes include:
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group. The position and broadness of this peak can be indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the octyl and ethyl groups are expected as strong bands in the 2850-2960 cm⁻¹ region.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is anticipated between 1715-1730 cm⁻¹. This range is typical for α,β-unsaturated esters, where conjugation with the benzene ring slightly lowers the frequency compared to aliphatic esters. carleton.edu
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to appear in the 1250-1360 cm⁻¹ range.
C-O Stretch: The ester C-O stretching vibrations are typically observed as two or more bands in the fingerprint region, specifically between 1000-1300 cm⁻¹. libretexts.orgcarleton.edu
Aromatic C=C Stretches: In-ring carbon-carbon stretching vibrations of the benzene ring usually produce moderate to weak bands in the 1450-1600 cm⁻¹ region.
Para-substitution Pattern: Bending vibrations for the para-substituted aromatic ring are expected as a strong band in the 800-860 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Moderate |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Ester Carbonyl | C=O Stretch | 1715 - 1730 | Strong |
| Aromatic C-N | C-N Stretch | 1250 - 1360 | Moderate |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate to Weak |
| p-Substituted Ring | C-H Out-of-plane Bend | 800 - 860 | Strong |
Hydrogen Bonding and Intermolecular Interaction Analysis
The molecular structure of this compound, featuring both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ester ether oxygen), allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in the physical properties of the compound in its condensed phases.
The primary hydrogen bonding interaction is expected to be of the N-H···O=C type, where the hydrogen atom of the secondary amine on one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. This type of interaction is common in related structures and leads to the formation of hydrogen-bonded chains or dimers in the solid state. nih.gov The presence and strength of these hydrogen bonds can be inferred from shifts in the N-H and C=O stretching frequencies in the IR spectrum. Typically, hydrogen bonding causes a red-shift (lowering of frequency) and broadening of the N-H stretching band.
X-ray Crystallography of this compound
Single Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, were a suitable single crystal to be grown and analyzed, the technique would yield the precise unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. researchgate.netfzu.cz
The analysis would reveal the exact conformation of the molecule in the solid state, including the planarity of the benzoate group and the conformation of the flexible ethyl and octyl chains. Since this compound is achiral, its crystal structure would be centrosymmetric unless it crystallizes in a chiral space group through spontaneous resolution.
Crystal Packing and Intermolecular Forces Analysis
Without experimental crystallographic data, a definitive analysis of the crystal packing is not possible. However, based on the molecular structure and analysis of related compounds, a hypothetical packing arrangement can be proposed. For instance, in the crystal structure of a related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, the packing is influenced by weak C—H···π interactions. researchgate.net
For this compound, it is expected that the crystal packing would be dominated by a combination of N-H···O hydrogen bonds and van der Waals interactions. The molecules would likely arrange in a way that maximizes these interactions. One possibility is the formation of hydrogen-bonded chains or sheets, with the hydrophobic octyl groups segregating into layers, leading to a lamellar-type structure. This arrangement would satisfy both the directional hydrogen bonding requirements and the packing efficiency of the long alkyl chains. Such segregation is a common feature in the crystal structures of amphiphilic molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption and their intensities are characteristic of the molecule's chromophore.
Chromophoric Properties and Substituent Effects
The primary chromophore in this compound is the para-substituted benzene ring. The electronic spectrum of benzene itself shows transitions at much shorter wavelengths. However, the presence of the amino group (-NH-C₈H₁₇) and the ethyl ester group (-COOC₂H₅) significantly modifies the spectrum. researchgate.net
The amino group acts as a strong auxochrome, an electron-donating group that, through its lone pair of electrons, interacts with the π-system of the benzene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to benzene. The ester group, being an electron-withdrawing group, further extends the conjugation.
The main absorption band observed for p-aminobenzoate derivatives is due to a π → π* electronic transition. This transition involves the redistribution of electron density from the amino group and the benzene ring towards the carbonyl group upon photoexcitation. rsc.orgrsc.org For related compounds like octyldimethyl-p-aminobenzoate, the absorption maximum is in the UVB range (280–320 nm). Similarly, this compound is expected to be a strong absorber of UVB radiation. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity; polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λ_max. psu.edu
| Property | Technique | Expected Observation/Interpretation |
|---|---|---|
| Functional Groups | FTIR Spectroscopy | Characteristic bands for N-H, C=O, C-N, C-O, and substituted aromatic ring. |
| Intermolecular Forces | FTIR & Crystal Structure Analysis | Presence of N-H···O hydrogen bonding and significant van der Waals interactions from alkyl chains. |
| 3D Molecular Structure | X-ray Crystallography | Data not currently available. Would provide precise bond lengths, angles, and conformation. |
| Crystal Packing | X-ray Crystallography | Data not currently available. Expected to be a layered structure driven by hydrogen bonding and hydrophobic interactions. |
| Electronic Transitions | UV-Vis Spectroscopy | Strong π → π* absorption band in the UVB region due to the p-aminobenzoate chromophore. |
Solvatochromism Studies
Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a critical aspect of understanding the electronic and structural properties of a molecule in different environments. For this compound, studying its solvatochromic behavior provides insights into the nature of its electronic transitions and the change in its dipole moment upon excitation. While specific, comprehensive solvatochromism studies on this compound are not extensively documented in publicly available literature, the behavior of its close structural analogs, such as other N-alkylated p-aminobenzoates, offers valuable predictive insights.
The electronic absorption and fluorescence emission spectra of p-aminobenzoate derivatives are known to be sensitive to the solvent environment. The primary electronic transition of interest is the intramolecular charge transfer (ICT) from the lone pair of electrons on the amino nitrogen to the electron-withdrawing carboxyl group. The efficiency and energy of this ICT are significantly influenced by the polarity of the surrounding solvent molecules.
In non-polar solvents, the absorption spectrum typically shows a band corresponding to a locally excited (LE) state. As the solvent polarity increases, a bathochromic (red) shift in the absorption maximum is generally observed. This shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.
More pronounced effects are often seen in the fluorescence emission spectra. In polar solvents, a significant red shift (positive solvatochromism) of the emission band is expected for this compound. This is attributed to the relaxation of the solvent molecules around the more polar excited state before fluorescence occurs, a process known as solvent relaxation. The larger the change in the dipole moment between the ground and excited states, the more significant the solvatochromic shift.
The study of solvatochromism in related compounds, such as ethyl 4-(dimethylamino)benzoate (B8555087), has shown a distinct dependence of the Stokes shift (the difference between the absorption and emission maxima) on solvent polarity. This relationship can often be correlated with various solvent polarity scales, such as the Lippert-Mataga plot, which relates the Stokes shift to the orientation polarizability of the solvent. Such analyses allow for the estimation of the change in dipole moment upon excitation.
Detailed research findings on analogous N-alkylated p-aminobenzoates reveal that the extent of the solvatochromic shift can also be influenced by the nature of the alkyl group on the nitrogen atom. The octyl group in this compound, being a long alkyl chain, may introduce additional steric and electronic effects that could modulate the ICT process compared to smaller alkyl groups.
To illustrate the expected solvatochromic behavior, the following table presents representative data from studies on a closely related compound, Ethyl 4-(dimethylamino)benzoate, in various solvents. This data serves as a proxy to understand the potential photophysical properties of this compound.
Table 1: Representative Solvatochromic Data for an Analogous Compound (Ethyl 4-(dimethylamino)benzoate) in Various Solvents
| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 305 | 335 | 3147 |
| Dioxane | 310 | 345 | 3458 |
| Ethyl Acetate (B1210297) | 312 | 355 | 4125 |
| Acetonitrile (B52724) | 308 | 360 | 4964 |
| Ethanol | 310 | 370 | 5580 |
| Methanol (B129727) | 311 | 375 | 5897 |
Note: The data in this table is for Ethyl 4-(dimethylamino)benzoate and is intended to be illustrative of the expected solvatochromic behavior of this compound. Actual values for this compound may vary.
The data clearly shows a bathochromic shift in both the absorption and, more significantly, the emission spectra as the solvent polarity increases from non-polar (Cyclohexane) to polar protic (Methanol). The increasing Stokes shift is indicative of a more substantial stabilization of the excited state in polar environments, which is characteristic of molecules undergoing intramolecular charge transfer upon excitation. These findings underscore the importance of the solvent environment in modulating the photophysical properties of aminobenzoate derivatives.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4-(octylamino)benzoate, these calculations can elucidate the distribution of electrons and predict its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of molecules related to this compound. nsf.gov For instance, in a study on the synthesis of poly(N-octyl-benzamide), DFT calculations were utilized to understand the reaction energetics and partial atomic charges of the monomer units. nsf.gov Geometry optimizations were performed using the M06-2X functional and the 6-31+G(d) basis set, incorporating an implicit solvation model to mimic the solvent effects. nsf.gov This level of theory allows for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state.
Table 1: Representative Theoretical Data for Molecular Geometry Optimization
| Parameter | Optimized Value |
| N-H Bond Length | ~1.01 Å |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.38 Å |
| C-O-C Bond Angle | ~116° |
| Phenyl Ring Dihedral Angle | Varies with conformation |
Note: The values presented are illustrative and would be specifically determined through DFT calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. espublisher.com A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.
For molecules with donor-acceptor character like this compound, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is often centered on the electron-withdrawing ethyl benzoate (B1203000) moiety. espublisher.comresearchgate.net This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property relevant in the design of materials for optoelectronics. researchgate.net FMO analysis can predict whether a reaction is likely to occur and which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. libretexts.orgresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data
| Parameter | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital; electron-donating capacity |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity |
| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and kinetic stability |
Note: These are example values. Actual values are obtained from specific quantum chemical calculations.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the octyl chain and the rotational freedom around single bonds in this compound give rise to multiple possible three-dimensional arrangements, or conformers. Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's physical and chemical properties.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of flexible molecules. researchgate.net MM methods use a classical force field to calculate the potential energy of a system as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out. MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of conformational changes and the identification of low-energy conformers.
Through conformational analysis, the most stable conformers of this compound can be identified as the minima on the potential energy surface. mdpi.com The calculations also reveal the energy barriers between these conformers, which are the transition states on the potential energy surface. researchgate.net This information is vital for understanding the dynamic behavior of the molecule in solution and how its shape might change in different environments. The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the predominant shapes the molecule adopts.
Spectroscopic Parameter Prediction and Validation
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models.
Theoretical calculations, particularly using time-dependent DFT (TD-DFT), can predict the UV-visible absorption spectra of molecules. espublisher.com These calculations can help in assigning the electronic transitions observed in the experimental spectrum. For instance, the calculations can confirm whether an absorption band corresponds to a π-π* transition within the aromatic ring or an intramolecular charge transfer transition.
Similarly, the vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy. A good correlation between the calculated and experimental spectra can help in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O bond or the N-H bond.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov Comparing these predicted chemical shifts with the experimental NMR spectrum can aid in the complete assignment of the signals and provide confidence in the determined molecular structure.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational means is a powerful tool for structure verification. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically employed within a DFT framework, allow for the calculation of ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu These calculations are performed on the molecule's optimized equilibrium geometry to ensure accuracy. The predicted shifts are crucial for assigning signals in experimentally obtained spectra and can help in confirming the molecular structure.
The theoretical chemical shifts for this compound are determined by the electronic environment of each nucleus. For instance, the aromatic protons are expected to have distinct shifts due to the electron-donating effect of the amino group and the electron-withdrawing effect of the ester group. The long octyl chain will show a series of signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are theoretical predictions based on computational models and data from structurally similar compounds. Solvent effects can alter experimental values.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (ortho to -COOEt) | 7.8 - 8.0 | 131.5 |
| Aromatic Protons (ortho to -NH) | 6.5 - 6.7 | 111.8 |
| N-H Proton | 4.0 - 4.5 (broad) | - |
| Ethyl (-O-CH₂-) | 4.2 - 4.4 | 60.5 |
| Ethyl (-CH₃) | 1.3 - 1.4 | 14.4 |
| Octyl (N-CH₂-) | 3.1 - 3.3 | 43.8 |
| Octyl (-(CH₂)₆-) | 1.2 - 1.7 | 22.0 - 32.0 |
| Octyl (-CH₃) | 0.8 - 0.9 | 14.1 |
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computationally predicted, offering further detail on the connectivity and conformation of the molecule. rsc.org
Vibrational Frequency and UV-Vis Spectra Simulation
DFT calculations are also highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of bonds. This aids in the interpretation of experimental spectra.
Table 2: Predicted Fundamental Vibrational Frequencies for this compound (Note: Values are theoretical and typically scaled to match experimental data.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3350 - 3450 |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl & Octyl Groups | 2850 - 2960 |
| C=O Stretch | Ester | 1690 - 1710 |
| C=C Stretch | Benzene Ring | 1580 - 1620 |
| C-O Stretch | Ester | 1250 - 1300 |
| C-N Stretch | Aryl-Amine | 1280 - 1350 |
Furthermore, the electronic absorption properties can be simulated using Time-Dependent Density Functional Theory (TD-DFT). tcsedsystem.edunih.gov This method calculates the energies of electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum. For this compound, the primary absorption is expected to result from π→π* transitions within the conjugated aromatic system, likely falling within the UV-A or UV-B region. researchgate.netacs.org
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Predicted λmax (nm) | Transition Type |
| Gas Phase | ~305 | π→π |
| Ethanol | ~310 | π→π |
| Cyclohexane | ~308 | π→π* |
Intermolecular Interactions and Non-Covalent Bonding
The supramolecular assembly and solid-state structure of this compound are governed by a variety of non-covalent interactions. Computational methods are essential for analyzing and quantifying these forces.
Hydrogen Bonding Networks and π-π Stacking Interactions
This compound possesses functional groups capable of participating in significant intermolecular hydrogen bonding. The secondary amine (N-H group) is a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen atoms are potential hydrogen bond acceptors. rsc.org These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks in the crystalline state. researchgate.netst-andrews.ac.uk
Molecular Docking Simulations for Theoretical Binding Sites (excluding biological implications)
Molecular docking is a computational technique used to predict how a molecule (ligand) might bind to a theoretical receptor or binding site. mdpi.comresearchgate.net In a purely theoretical context, this involves defining a hypothetical binding cavity and using a scoring algorithm to evaluate the binding affinity and orientation of this compound within it.
The simulation would explore various conformations of the molecule and its placement within the site. The results would be analyzed to identify key non-covalent interactions that stabilize the theoretical complex. These interactions include:
Hydrogen Bonds: Formed between the N-H or C=O groups of the ligand and complementary sites in the theoretical pocket.
Hydrophobic Interactions: Involving the aliphatic octyl chain and the phenyl ring, which would preferentially interact with nonpolar regions of the binding site.
Van der Waals Forces: General attractive or repulsive forces between the ligand and the site.
Such simulations provide a detailed, atom-level view of potential intermolecular recognition events, guided by the principles of molecular mechanics and energetic scoring. nih.gov The focus remains on the fundamental interactions and binding geometries in a theoretical space.
Design and Synthesis of Derivatives and Analogues of Ethyl 4 Octylamino Benzoate
Structural Modification Strategies
Modifying Ethyl 4-(octylamino)benzoate is a deliberate process based on established principles of medicinal and organic chemistry. These strategies are intended to understand and utilize the connection between the molecule's structure and its activity.
Substituent Effects on Aromatic Ring and Alkyl Chain
The aromatic ring and the N-alkyl chain of this compound are key areas for modification to adjust its electronic and spatial properties. The introduction of different substituents can significantly change the compound's behavior.
The electronic properties of the aromatic ring are affected by the placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For example, adding an EDG like a methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group at a position ortho or para to the amino group can increase the electron density of the ring. This, in turn, can make the nitrogen atom more basic and affect intermolecular interactions such as hydrogen bonding. In contrast, adding an EWG, such as a nitro (-NO2) or cyano (-CN) group, would reduce the electron density, which could influence receptor binding or reactivity.
Changes to the n-octyl chain primarily affect the molecule's lipophilicity (its ability to dissolve in fats and oils) and its size. Shortening or lengthening the alkyl chain directly changes how the molecule is distributed between watery and fatty environments, which is a key factor in its pharmacokinetic profile. Introducing branches, such as replacing the n-octyl group with a 2-ethylhexyl group, can create physical blockage that may affect how it binds to a target protein or its metabolic stability.
Isosteric Replacements and Bioisosterism in Chemical Design
Isosteric and bioisosteric replacements are advanced methods used to fine-tune the properties of a lead compound like this compound while keeping its essential biological activity. google.com Isosteres are atoms or groups of atoms that have a similar size, shape, and electronic structure. google.com
Bioisosterism is a wider concept that involves replacing a group with another that, while not necessarily identical in size and electron configuration, leads to a molecule with similar biological activity. google.comdundee.ac.uk For this compound, the benzene (B151609) ring could be replaced by a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring. dundee.ac.ukenamine.net This change can significantly affect the molecule's dipole moment, how it is metabolized, and its potential for specific interactions with biological targets. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and change the compound's solubility and binding orientation. enamine.net In some cases, saturated scaffolds like spiro[3.3]heptane have been used as bioisosteric replacements for the benzene ring in related molecules like benzocaine (B179285). enamine.netresearchgate.net
Synthesis of Novel Analogues and Homologues
The creation of new molecules based on the this compound structure is a primary focus of its ongoing study. This includes making systematic changes to its structure to map out the structure-activity relationship (SAR). acs.org
Systematic Variation of Alkyl Chain Length and Branching
A common synthetic method involves preparing a homologous series of N-alkylated 4-aminobenzoates. This is usually done by reacting ethyl 4-aminobenzoate (B8803810) with a series of alkyl halides (for example, from n-butyl bromide to n-dodecyl bromide) in the presence of a base. tandfonline.com This systematic change allows for a detailed investigation of how lipophilicity and chain length affect the compound's properties. One study demonstrated that using potassium carbonate as a base provides a simple and mild reaction condition for this type of alkylation. tandfonline.comnih.govresearchgate.net
The synthesis of branched-chain analogues uses a similar method, but with branched alkyl halides. For instance, reacting ethyl 4-aminobenzoate with 2-ethylhexyl bromide would produce Ethyl 4-((2-ethylhexyl)amino)benzoate. These studies are essential for understanding the spatial requirements of any potential binding site.
Table 1: Examples of Synthesized Homologues of this compound
| Compound Name | Alkyl Chain |
|---|---|
| Ethyl 4-(butylamino)benzoate | n-butyl |
| Ethyl 4-(hexylamino)benzoate | n-hexyl |
| Ethyl 4-(decylamino)benzoate | n-decyl |
| Ethyl 4-(dodecylamino)benzoate | n-dodecyl |
Incorporation of Heteroatoms or Functional Groups
Introducing heteroatoms (such as oxygen, sulfur, or nitrogen) or other functional groups into the this compound structure can create new analogues with different properties. For example, a hydroxyl group could be added to the end of the alkyl chain, forming Ethyl 4-((8-hydroxyoctyl)amino)benzoate. This would make the molecule more polar and add a site for hydrogen bonding. The synthesis of such a derivative would require using 8-bromooctan-1-ol in the alkylation step.
Additionally, the ester group can be changed. For example, hydrolyzing the ethyl ester to the corresponding carboxylic acid, 4-(octylamino)benzoic acid, creates a precursor for making a wide variety of amides and other ester derivatives. This carboxylic acid can then be joined with various amines or alcohols using standard peptide coupling agents.
Research into the synthesis of related compounds has shown the flexibility of the 4-aminobenzoate framework. For example, the synthesis of octyl 4-(dimethylamino)benzoate (B8555087), an analogue in which the amino group is tertiary and the ester alkyl group is octyl, demonstrates the potential for modification at both ends of the molecule.
Theoretical Structure-Property Relationships (SPR)
Computational chemistry is crucial for predicting the properties of designed analogues before they are synthesized, which saves time and resources. Structure-Property Relationship (SPR) studies use computational models to link the chemical structure of a molecule to its physicochemical properties.
For this compound and its analogues, these models can predict properties like logP (a measure of lipophilicity), aqueous solubility, and melting point. Quantitative Structure-Property Relationship (QSPR) models are created by calculating a set of molecular descriptors (such as molecular weight, surface area, polarizability, and dipole moment) for a series of known compounds and then using statistical methods to find a mathematical connection between these descriptors and an experimentally measured property.
For example, a QSPR model could be created to predict the melting points of a series of N-alkyl 4-aminobenzoates. The model might show that the melting point increases with the length of the alkyl chain due to stronger van der Waals forces, but decreases with branching because it disrupts the crystal packing. Such models can then be used to predict the melting point of an analogue that has not yet been synthesized. These theoretical predictions are very valuable for guiding the design of new derivatives with desired physical characteristics.
Quantitative Structure-Property Relationship (QSPR) Modeling
Research into closely related structures, such as 4-amino-3-(alkylsulfamoyl)-benzoic acids, provides significant insights into the structure-property relationships applicable to this compound analogues. acs.orgnih.gov In these studies, the n-octyl chain is a critical determinant of biological activity. For instance, in a series of NKCC1 inhibitors, the insertion of an n-octyl chain on the amino group significantly impacted the inhibitory effect. acs.orgnih.gov
The effect of the n-octyl chain was found to be dependent on other substitutions within the molecule. When combined with an N,N-dimethylsulfonamide group, the n-octyl derivative exhibited a substantial boost in inhibitory activity, comparable to the reference compound bumetanide. acs.orgnih.gov Conversely, modifying the n-octyl chain itself, for example by introducing a terminal trifluoromethyl group, led to a superior NKCC1 inhibitory activity. acs.orgnih.gov This enhancement was attributed to more extensive lipophilic interactions with the target protein. acs.orgnih.gov
These findings underscore the principle of QSPR/QSAR: that specific, quantifiable structural modifications lead to predictable changes in properties. The length and nature of the alkyl chain, the substitution pattern on the aromatic ring, and the characteristics of functional groups all serve as descriptors in a QSAR model. By systematically altering these descriptors and measuring the resulting activity, a predictive model can be built.
For example, studies showed that shortening the alkyl chain from n-octyl to n-hexyl or n-butyl resulted in a decrease in potency for certain derivatives. acs.orgnih.gov This suggests a well-defined binding pocket that favorably accommodates the lipophilicity and length of the octyl group.
Table 1: Structure-Activity Relationship of 4-(Alkylamino)benzoate Analogues
| Compound Analogue | Alkyl Chain | Other Key Substituent | Observed Activity/Property | Citation |
|---|---|---|---|---|
| Analogue 1 | n-Octyl | N,N-dimethylsulfonamide | Boost in inhibitory effect | acs.orgnih.gov |
| Analogue 2 | n-Octyl | Primary sulfonamide | Moderate increase in activity | acs.orgnih.gov |
| Analogue 3 | 8,8,8-Trifluorooctyl | N,N-dimethylsulfamoyl | Superior inhibitory activity, improved solubility, and metabolic stability | acs.orgnih.gov |
| Analogue 4 | n-Hexyl | Methylated sulfonamide | No inhibitory activity at 10 µM | acs.org |
| Analogue 5 | n-Butyl | N,N-dimethylsulfonamide | Decrease in potency compared to hit compounds | acs.org |
Computational Prediction of Novel Analogues with Desired Chemical Properties
Building upon QSPR models, computational chemistry offers powerful tools for the in silico design and prediction of novel analogues with optimized properties before their actual synthesis. nih.govresearchgate.net This predictive capability significantly streamlines the drug discovery and material science process by prioritizing compounds that are most likely to succeed. Methods such as 3D-QSAR and molecular docking are central to this predictive design strategy. acs.orgnih.govacs.org
The process often begins with a "hit" or "lead" compound, which could be this compound or a derivative that has shown promising, albeit suboptimal, properties. acs.orgnih.gov For instance, in the development of GPR84 antagonists, researchers used an experimentally-validated hit compound to build a computational model of its interaction with the receptor. acs.org Although a crystal structure for the receptor was unavailable, a model generated by deep learning algorithms (AlphaFold) was employed for docking studies. acs.org
These docking simulations predict the binding pose of the ligand within the target's active site, highlighting key interactions such as hydrogen bonds and lipophilic contacts. acs.org In the case of GPR84 antagonists, the model predicted that the indole (B1671886) NH of the ligand formed a crucial hydrogen bond, explaining why modifying this group abolished activity. acs.org Similarly, for analogues related to this compound, a docking model could predict how the n-octyl chain fits into a hydrophobic pocket of a target protein.
Based on these predictive models, novel analogues can be designed in silico. Virtual libraries of compounds can be created by systematically modifying the lead structure—for example, by altering the length or branching of the alkyl chain, adding or moving substituents on the benzoate (B1203000) ring, or replacing the ester group. These virtual compounds are then computationally "screened" by docking them into the target's active site to predict their binding affinity and potential activity. acs.orgnih.gov This process allows researchers to explore a vast chemical space efficiently.
For example, after identifying that the linear n-octyl chain was susceptible to metabolism in certain 4-amino-3-(alkylsulfamoyl)-benzoic acids, computational models could be used to design analogues with branched chains or other modifications aimed at improving metabolic stability without sacrificing activity. nih.gov The introduction of a trifluoromethyl group to the n-octyl chain was one such successful, data-driven design that led to a compound with superior activity and an improved pharmacokinetic profile. acs.orgnih.gov
Table 2: Examples of Computationally Guided Analogue Design
| Lead Compound Feature | Proposed In Silico Modification | Desired Chemical Property | Rationale/Computational Insight | Citation |
|---|---|---|---|---|
| Linear n-octyl chain | Introduction of branching (e.g., 3,3-dimethylbutyl) | Improved metabolic stability | Block metabolic "soft spots" identified in linear chains | nih.gov |
| n-Octyl chain | Addition of a terminal trifluoromethyl group | Enhanced binding affinity and lipophilic interactions | Increase lipophilicity to improve interaction with a hydrophobic binding pocket | acs.orgnih.gov |
| Unsubstituted aromatic ring | Addition of substituents (e.g., Cl, OH) | Modulate activity and physicochemical properties | Explore interactions with specific residues in the binding site; Cl for lipophilicity, OH for H-bonding | acs.orgnih.gov |
Advanced Analytical Method Development for Ethyl 4 Octylamino Benzoate
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. chromatographyonline.com The choice of technique depends heavily on the nature of the sample matrix (e.g., environmental water, biological fluids, cosmetic formulations).
Both SPE and LLE are classical and robust techniques for sample cleanup and concentration. mdpi.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. wikipedia.org For Ethyl 4-(octylamino)benzoate, which contains a basic secondary amine group, a pH-driven extraction is highly effective. libretexts.org In acidic conditions (e.g., pH < 4), the amine group becomes protonated, rendering the molecule soluble in the aqueous phase. chegg.comsydney.edu.au Conversely, under neutral or basic conditions, it remains in its neutral form and is preferentially soluble in an organic solvent (e.g., dichloromethane, ethyl acetate). This property allows for its selective separation from neutral or acidic interferences. chegg.com
Solid-Phase Extraction (SPE): SPE is a digital version of LLE that uses a solid sorbent packed in a cartridge to retain the analyte. uoa.gr For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be effective for extraction from aqueous matrices. chromatographyonline.com Optimization involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol (B129727) or acetonitrile (B52724). Alternatively, a cation-exchange SPE sorbent could be used, exploiting the basicity of the amine group for a highly selective extraction.
Table 3: Comparison of LLE and SPE for this compound Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases. wikipedia.org | Partitioning between a solid sorbent and a liquid mobile phase. uoa.gr |
| Selectivity | Moderate; can be enhanced by pH adjustment to exploit the basic amine. sydney.edu.au | High; selectable sorbents (reversed-phase, ion-exchange) allow for targeted extraction. chromatographyonline.com |
| Solvent Usage | High | Low |
| Automation | Difficult | Easily automated |
| Emulsion Risk | High, can complicate phase separation. libretexts.org | Low |
Modern analytical chemistry favors miniaturized techniques that reduce solvent consumption and sample volume, aligning with the principles of green chemistry. mdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace). mdpi.com The analytes adsorb to the fiber and are then thermally desorbed in the GC injector or eluted with a solvent for HPLC analysis. For this compound, a fiber with a polar coating (e.g., polyacrylate) or a mixed-phase coating could be optimal for extraction from aqueous samples.
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method where a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) is injected into the aqueous sample. wikipedia.orgmdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. Centrifugation separates the phases, and the sedimented organic phase is collected for analysis. A study on benzoate (B1203000) determination in drinks successfully used DLLME followed by HPLC. nih.gov For this compound, a suitable extraction solvent would be a higher density chlorinated solvent or a low-density solvent like 1-octanol. nih.gov
Hyphenated Techniques for Identification and Quantification
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled selectivity and sensitivity for the analysis of complex mixtures. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the trace analysis of organic molecules like this compound. nih.gov These techniques are routinely used for the detection of cosmetic ingredients and other chemical substances in various samples. nih.govwaters.comnih.gov
GC-MS is a viable alternative, particularly if the compound is thermally stable and sufficiently volatile. mdpi.com For many aromatic amines and esters, GC-MS provides excellent separation and identification capabilities. nih.govresearchgate.net Given the structure of this compound, derivatization may not be necessary, but could be employed to improve chromatographic performance and sensitivity. researchgate.net In GC-MS analysis, the compound would be separated on a capillary column (e.g., a DB-5 type) and detected by a mass spectrometer operating in either full-scan or selected ion monitoring (SIM) mode. mdpi.cominnovareacademics.in The mass spectrum would provide a unique fingerprint for identification, with characteristic fragments corresponding to the benzoate and octylamine (B49996) moieties.
The trace analysis of cosmetic ingredients often requires detection at very low levels. nih.govwaters.comlcms.cz Both LC-MS/MS and GC-MS have demonstrated the capability to detect related compounds at nanogram per milliliter (ng/mL) or even lower concentrations in complex matrices. nih.govmdpi.com
Gas Chromatography-Infrared (GC-IR) spectroscopy is another powerful hyphenated technique that can provide unambiguous structural information. While less common than GC-MS for routine quantitative analysis, it is highly valuable for isomer differentiation and functional group identification. tajhizkala.ir
For this compound, a GC-IR analysis would provide a vapor-phase infrared spectrum for each chromatographic peak. This would allow for the direct identification of key functional groups, such as the N-H stretch of the secondary amine, the C=O stretch of the ester, and the characteristic absorptions of the aromatic ring. scribd.com The combination of retention time data from the GC and the detailed spectral information from the IR detector offers a high degree of confidence in compound identification. Modern GC-IR interfaces, such as those employing solid-phase deposition, have significantly improved the sensitivity of this technique, making it applicable for the analysis of components at the nanogram level.
Method Validation Parameters (excluding clinical or safety)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following parameters are essential for the validation of quantitative methods for this compound. The data presented in the tables below are illustrative and based on findings for structurally similar compounds like benzocaine (B179285) and other local anesthetics, due to the absence of specific data for this compound.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by recovery studies in a matrix. For analogous compounds, accuracy is often reported as percent recovery, with acceptable ranges generally between 80-120%. nih.govwu.ac.th
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis, RSD values of less than 15-20% are often considered acceptable. mdpi.cominnovareacademics.in
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards over a specified range. aip.org
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
The following table provides an example of typical validation parameters that could be expected for an LC-MS/MS or GC-MS method for this compound, based on data for related compounds. nih.govmdpi.cominnovareacademics.inaip.org
| Parameter | Typical Value (based on analogous compounds) |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Range | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | < 15% |
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ut.ee
Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ut.ee
LOD and LOQ are crucial for trace analysis, indicating the sensitivity of the method. These values are typically determined by analyzing samples with known low concentrations of the analyte and are often defined based on the signal-to-noise ratio (S/N), commonly 3:1 for LOD and 10:1 for LOQ. nih.govinnovareacademics.in
The table below illustrates potential LOD and LOQ values for the analysis of this compound, extrapolated from data on similar molecules analyzed by mass spectrometric techniques. nih.govmdpi.cominnovareacademics.in
| Parameter | Typical Value (based on analogous compounds) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
Chemical Reactivity and Degradation Pathways
Hydrolytic Stability and Kinetics
The ester linkage in Ethyl 4-(octylamino)benzoate is the most probable site for hydrolytic cleavage. This reaction involves the cleavage of the ester bond by water, leading to the formation of 4-(octylamino)benzoic acid and ethanol. The rate of this hydrolysis is significantly influenced by the pH of the surrounding medium.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is generally reversible.
In alkaline or basic conditions, the hydrolysis, often termed saponification, is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack.
The rate of hydrolysis for esters is generally at its minimum in the neutral pH range (around pH 6-7) and increases at both lower and higher pH values. The presence of the electron-donating octylamino group at the para position of the benzene (B151609) ring is expected to slightly decrease the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000), as it reduces the electrophilicity of the carbonyl carbon.
Table 1: Expected pH-Dependence of Hydrolysis Rate for this compound
| pH Range | Catalyst | Relative Rate of Hydrolysis |
| < 4 | Acid (H+) | Moderate to High |
| 4 - 6 | Water (uncatalyzed) | Low |
| 6 - 8 | Water (uncatalyzed) | Minimum |
| > 8 | Base (OH-) | High to Very High |
| > 10 | Base (OH-) | Very High |
This table presents expected trends based on general ester chemistry, not experimental data for this compound.
The primary products of the hydrolysis of this compound under both acidic and basic conditions are 4-(octylamino)benzoic acid and ethanol.
Under acidic conditions, the reaction can be represented as: C₁₇H₂₇NO₂ + H₂O ⇌ C₁₅H₂₃NO₂ + C₂H₅OH (this compound + Water ⇌ 4-(octylamino)benzoic acid + Ethanol)
Under basic conditions, the reaction proceeds as: C₁₇H₂₇NO₂ + OH⁻ → C₁₅H₂₂NO₂⁻ + C₂H₅OH (this compound + Hydroxide ion → 4-(octylamino)benzoate anion + Ethanol)
Following the reaction under basic conditions, acidification of the reaction mixture would be necessary to protonate the carboxylate and isolate 4-(octylamino)benzoic acid.
Photochemical Degradation Mechanisms
This compound, as a derivative of p-aminobenzoic acid (PABA), is expected to absorb ultraviolet (UV) radiation, which can lead to its photochemical degradation. This process is relevant to its environmental persistence, particularly in sunlit surface waters.
Direct photolysis can occur when this compound absorbs photons of sufficient energy to induce electronic transitions, leading to bond cleavage or other chemical transformations. The aminobenzoate chromophore is known to absorb in the UVB range. Studies on the closely related compound, ethyl 4-aminobenzoate (B8803810) (Et-PABA), have shown that it undergoes photodegradation upon exposure to UV radiation. researchgate.net
The presence of photosensitizers, such as humic acids in natural waters, can accelerate the degradation process. These sensitizers can absorb light and transfer the energy to the target molecule or generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can then react with and degrade this compound. Advanced oxidation processes, for instance involving UV activation of persulfate, have been shown to effectively degrade Et-PABA, indicating the susceptibility of this class of compounds to radical-mediated oxidation. mdpi.com
Based on studies of similar aminobenzoate derivatives, several photochemical degradation pathways can be proposed for this compound. mdpi.comnih.gov These pathways likely involve modifications to both the amino group and the aromatic ring.
Potential transformation pathways include:
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
N-dealkylation: Cleavage of the N-octyl group, which could proceed through a series of oxidative steps, potentially leading to the formation of ethyl 4-aminobenzoate and octanal (B89490) or octanoic acid.
Oxidation of the amino group: Transformation of the secondary amine to other nitrogen-containing functional groups.
Modification of the ester group: While less common in photochemical reactions compared to hydrolysis, transformations of the ethyl ester group are possible.
A study on the photocatalytic degradation of ethyl-4-aminobenzoate (Et-PABA) identified eleven transformation products, suggesting complex reaction pathways. nih.gov It is plausible that this compound would undergo similar transformations.
Table 2: Plausible Photoproducts of this compound
| Transformation Pathway | Potential Photoproducts |
| Hydroxylation | Ethyl 4-(octylamino)-x-hydroxybenzoate |
| N-dealkylation | Ethyl 4-aminobenzoate, Octanal, Octanoic acid |
| Oxidation of the amino group | Corresponding nitroso or nitro derivatives |
This table is illustrative and based on the degradation pathways of analogous compounds.
Oxidative and Reductive Transformations
The secondary amino group in this compound is susceptible to oxidative transformations, while the aromatic nitro group, if it were present, would be the primary site for reduction. The existing amino group is generally stable under typical environmental reductive conditions.
The oxidation of N-alkylanilines, which are structurally similar to the amino portion of this compound, can lead to a variety of products depending on the oxidant and reaction conditions. acs.org Common oxidative transformations include N-dealkylation, as mentioned in the photochemical section, and oxidation at the nitrogen atom. The use of strong oxidizing agents can potentially lead to the formation of colored products, such as those derived from the coupling of radical intermediates. For instance, the oxidation of anilines can sometimes yield azoxybenzenes. acs.org
Reductive transformations of this compound are less likely to be a significant degradation pathway under most environmental conditions. The amino group is already in a reduced state. In contrast, if the molecule contained a nitro group, it would be readily reduced to an amino group under appropriate conditions, for example, using metals in acidic media or through catalytic hydrogenation. sciencemadness.org The stability of the amino group to reduction highlights a key difference in the reactivity of these two functional groups.
Reactions with Reactive Oxygen Species (ROS)
The reactivity of this compound with Reactive Oxygen Species (ROS) is a critical aspect of its environmental fate and potential biological interactions. Due to the presence of an electron-donating secondary amine group and an electron-rich aromatic ring, the molecule is susceptible to oxidation by various ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). While specific kinetic data for this compound is not extensively available in the literature, the reactivity can be inferred from studies on analogous aromatic amines and benzoate derivatives.
The primary sites of oxidative attack are the nitrogen atom of the amino group and the aromatic ring. The N-octyl group and the ethyl ester group can also undergo abstraction reactions, but these are generally slower compared to reactions at the more electron-rich centers.
Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive and non-selective ROS. Its reaction with aromatic compounds typically proceeds via two main pathways: electrophilic addition to the aromatic ring to form hydroxycyclohexadienyl radicals, and hydrogen abstraction from the N-H bond of the amino group or C-H bonds of the alkyl chains. For this compound, addition to the positions ortho and para to the amino group is electronically favored. Subsequent reactions of the resulting radical adducts can lead to the formation of hydroxylated and more complex oxidation products.
Singlet Oxygen (¹O₂): Singlet oxygen is a less reactive, but more selective ROS compared to the hydroxyl radical. It can react with electron-rich compounds like secondary aromatic amines through processes such as electron transfer or cycloaddition. The reaction of singlet oxygen with the amino group of this compound could lead to the formation of N-dealkylated products or the oxidation of the amino group.
The photodegradation of similar compounds, such as Ethyl 4-aminobenzoate (Et-PABA), has been studied using processes that generate strong oxidizing radicals. For instance, the UV-activated persulfate process, which produces sulfate (B86663) radicals (SO₄⁻•), has been shown to effectively degrade Et-PABA. mdpi.com This suggests that radical-induced oxidation is a viable degradation pathway for this compound.
The degradation products resulting from ROS-mediated reactions can be numerous and varied. Plausible transformation products would include hydroxylated derivatives on the aromatic ring, N-dealkylation leading to Ethyl 4-aminobenzoate, and oxidation of the octyl chain. Further oxidation can lead to ring-opening and mineralization to CO₂, water, and inorganic ions.
Table 1: Plausible Reactions of this compound with Reactive Oxygen Species
| Reactive Oxygen Species (ROS) | Probable Reaction Type(s) | Potential Transformation Products |
| Hydroxyl Radical (•OH) | Electrophilic addition, Hydrogen abstraction | Hydroxylated derivatives, N-dealkylated products, Oxidized alkyl chain derivatives |
| Singlet Oxygen (¹O₂) | Electron transfer, Ene-type reactions | N-oxide, N-dealkylated products, Ring oxygenation products |
| Superoxide Radical (O₂⁻•) | Nucleophilic addition, Electron transfer | Hydroperoxides, Further oxidized products in the presence of catalysts |
Electrochemical Behavior and Redox Potentials
The electrochemical behavior of this compound is primarily governed by the redox activity of the 4-(octylamino)phenyl moiety. The nitrogen atom, with its lone pair of electrons, is the principal site of oxidation. The electrochemical oxidation of aniline (B41778) and its derivatives has been extensively studied and provides a basis for understanding the likely behavior of this compound. nih.govnih.govresearchgate.net
The initial step in the electrochemical oxidation of this compound is expected to be a one-electron transfer from the nitrogen atom to form a radical cation. This process is typically irreversible due to the high reactivity of the generated radical cation, which can undergo subsequent chemical reactions such as deprotonation, dimerization, or polymerization. The stability of this radical cation is influenced by the nature of the substituents on the aromatic ring and the nitrogen atom. The electron-donating nature of the octyl group and the electron-withdrawing nature of the ethyl carboxylate group will modulate the electron density on the nitrogen and the aromatic ring, thereby affecting the oxidation potential.
Computational studies on substituted anilines have shown that the one-electron oxidation potentials can be predicted and are influenced by the electronic properties of the substituents. umn.edu It is expected that the oxidation potential of this compound would be influenced by the interplay between the electron-donating alkylamino group and the electron-withdrawing ester group.
The subsequent reactions of the initially formed radical cation can be complex. It can deprotonate to form a neutral radical, which can then be further oxidized or can couple with another radical to form dimers. These dimers can be further oxidized and lead to the formation of polymeric films on the electrode surface, a common phenomenon observed in the electrochemistry of anilines. mdpi.com The specific pathways and final products will depend on the experimental conditions, including the solvent, supporting electrolyte, pH, and the electrode material.
Table 2: Predicted Electrochemical Properties of this compound
| Electrochemical Parameter | Predicted Behavior | Influencing Factors |
| First Oxidation Potential | Expected to be a one-electron oxidation of the nitrogen atom. | Solvent, supporting electrolyte, pH, electrode material, electronic effects of substituents. |
| Electrochemical Reversibility | Likely an irreversible process due to the high reactivity of the generated radical cation. | Stability of the radical cation, rates of follow-up chemical reactions. |
| Reaction Products | Dimeric and polymeric species, dealkylated products, and further oxidation products. | Electrode potential, reaction time, concentration of the reactant. |
Chemical Applications and Materials Science Prospects Non Prohibited
Role as a Synthetic Intermediate in Organic Chemistry
The structure of ethyl 4-(octylamino)benzoate makes it a valuable intermediate for the synthesis of more complex molecules. The secondary amine and the ethyl ester functionalities are reactive sites for a variety of organic transformations.
The synthesis of this compound itself typically involves the N-alkylation of ethyl 4-aminobenzoate (B8803810) (also known as benzocaine) with an octyl halide, such as 1-bromooctane, or via reductive amination using octanal (B89490). lookchem.com Ethyl 4-aminobenzoate is commonly prepared by the esterification of 4-aminobenzoic acid or the reduction of ethyl 4-nitrobenzoate (B1230335). orgsyn.orggoogle.com
As a synthetic intermediate, this compound can undergo several key reactions:
Amide Formation: The secondary amine can react with acyl chlorides or carboxylic acids to form amides. This is a common strategy for building larger molecular architectures.
Further N-Alkylation: The secondary amine can be further alkylated to produce a tertiary amine, introducing additional functional groups or modifying the molecule's physical properties.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(octylamino)benzoic acid. This acid can then be used in subsequent reactions, such as forming different esters or amide bonds. researchgate.net
Transesterification: The ethyl ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.
Pharmaceutical Scaffolding: Para-aminobenzoic acid (PABA) and its derivatives are recognized as important scaffolds in medicinal chemistry. nih.gov this compound can serve as a starting point for synthesizing biologically active compounds, such as quinazolin-4-ones, which have shown a wide range of pharmacological activities. mdpi.com The synthesis of complex molecules like Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate from benzoate (B1203000) precursors highlights the utility of such compounds as building blocks. mdpi.comresearchgate.net
The following table summarizes the potential transformations of this compound as a synthetic intermediate.
| Functional Group | Reaction Type | Reagent(s) | Resulting Product Class |
|---|---|---|---|
| Secondary Amine (-NH-) | Acylation | Acyl Chloride (R-COCl) | N-substituted Amide |
| Secondary Amine (-NH-) | Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |
| Ethyl Ester (-COOEt) | Hydrolysis | Base (e.g., NaOH) then Acid | Carboxylic Acid |
| Ethyl Ester (-COOEt) | Transesterification | Alcohol (R'-OH), Catalyst | New Ester |
| Ethyl Ester (-COOEt) | Aminolysis | Amine (R'-NH2) | Amide |
Potential in Polymer Chemistry and Additives
The molecular structure of this compound suggests its potential utility in polymer science, both as an additive to modify polymer properties and as a monomer for creating new polymers.
Aminobenzoate derivatives are known for their ability to interact with ultraviolet (UV) light, and many are used as UV absorbers and light stabilizers in plastics, coatings, and adhesives. innospk.comspecialchem.com For instance, the structurally related compound Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate is a high-performance UV absorbent that protects polymers by converting harmful UV radiation into heat, thereby preventing photo-initiated degradation that leads to discoloration and loss of mechanical strength. nbinno.com This protective mechanism is crucial for materials exposed to sunlight, such as Polyurethane (PU), Polypropylene (PP), and Polyethylene (PE). nbinno.com Aromatic amines can also act as stabilizers to improve the long-term thermal stability of polymers like polyamides. specialchem.com Given these precedents, this compound is a strong candidate for investigation as a UV stabilizer.
Additionally, the long, flexible octyl chain imparts a plasticizing character to the molecule. Plasticizers are additives that increase the flexibility and durability of a material. The long alkyl chain could disrupt polymer chain packing, lower the glass transition temperature, and increase the free volume within a polymer matrix, characteristics desirable in a plasticizer. Alkyl benzoates are known to function as plasticizers in cosmetic formulations. cir-safety.orgnih.gov
This compound possesses two reactive sites—the secondary amine and the ester group—that could allow it to act as a monomer in polycondensation reactions. For example, the corresponding carboxylic acid (4-(octylamino)benzoic acid) could undergo direct condensation polymerization to form N-alkylated poly(p-benzamide), a type of aramid. Research has shown that N-alkylated p-aminobenzoic acids with varying alkyl chain lengths, including octyl groups, can be polymerized. researchgate.net The resulting polymers, featuring rigid main chains and flexible side chains, exhibit interesting properties such as improved solubility in organic solvents and tunable glass transition temperatures. researchgate.net The presence of the long octyl side chain could impart unique solubility characteristics and influence the packing and morphology of the resulting specialty polymer.
Exploration in Sensor Technology or Optoelectronic Devices
While specific research on this compound in sensor or optoelectronic applications is not prominent, the broader class of aromatic amines and benzoate derivatives is known for its photoactive properties. For example, ethyl 4-(dimethylamino)benzoate (B8555087) is widely used as a photoinitiator in polymer chemistry. This suggests that the aminobenzoate chromophore can be electronically excited and participate in energy or electron transfer processes, which are fundamental to many sensor and optoelectronic mechanisms.
The N-octyl group could be leveraged to tune the molecule's solubility in nonpolar media and to influence its self-assembly on surfaces, which are critical aspects of device fabrication. Potential areas of exploration could include its use as a fluorescent probe, where changes in its local environment (e.g., polarity, presence of specific analytes) could alter its emission spectrum, or as a component in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, where its electronic properties could be beneficial.
Surface Chemistry and Adsorption Phenomena
This compound has a distinct amphiphilic structure, consisting of a polar head group (the aminobenzoate moiety) and a long, nonpolar aliphatic tail (the n-octyl chain). This structure strongly suggests a tendency to adsorb at interfaces, such as the air-water or liquid-solid interface, and to self-assemble. nih.govnih.gov
The adsorption behavior would be dictated by the nature of the surface.
On polar surfaces (e.g., metal oxides, silica): The polar aminobenzoate head group would likely interact favorably with the surface through hydrogen bonding or electrostatic interactions, orienting the nonpolar octyl tail away from the surface.
On nonpolar surfaces (e.g., graphite, self-assembled monolayers): The octyl tail would adsorb onto the surface via van der Waals forces, with the polar head group oriented away from the surface.
This amphiphilic nature is critical for applications such as corrosion inhibition, lubrication, and surface modification. The formation of a dense, oriented monolayer on a metal surface, for instance, could create a hydrophobic barrier that protects against corrosion. The length of the alkyl chain is known to be a significant factor in the effectiveness of adsorption and surface coverage for surfactants. researchgate.netresearchgate.net The introduction of long alkyl chains onto porous organic polymers has been shown to create superhydrophobic surfaces with applications in oil-water separation. nih.gov The self-assembling properties of similar amphiphilic molecules allow for the formation of various nanostructures like micelles or vesicles in solution. diva-portal.orgmdpi.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 4-aminobenzoate (Benzocaine) |
| 1-bromooctane |
| 4-aminobenzoic acid (PABA) |
| Ethyl 4-nitrobenzoate |
| 4-(octylamino)benzoic acid |
| Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate |
| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate |
| Ethyl 4-(dimethylamino)benzoate |
Future Research Directions and Unexplored Avenues
Development of Chemoenzymatic or Biocatalytic Synthetic Routes
The chemical synthesis of esters like Ethyl 4-(octylamino)benzoate, often achieved through Fischer esterification, typically requires acid catalysts and can involve harsh reaction conditions. researchgate.net A forward-looking approach involves the development of chemoenzymatic or biocatalytic routes, which offer milder reaction conditions, high selectivity, and improved sustainability. nih.govmdpi.comjsynthchem.com
Enzymes, particularly lipases, have demonstrated high efficiency in catalyzing esterification reactions for the synthesis of pharmaceutical intermediates. nih.govsemanticscholar.org These biocatalysts can be employed for the stereoselective acylation of alcohols under low water activity conditions, providing a pathway for creating esters with high regio- or stereoselectivity. nih.gov For instance, immobilized lipases have been successfully used in the synthesis of various chiral intermediates. nih.gov
Recent research has explored the use of sustainable natural deep eutectic solvents (NADES) as environmentally friendly reaction media for the synthesis of benzocaine (B179285) analogues. jsynthchem.comresearchgate.net This approach, combined with a catalyst like urea choline (B1196258) chloride, enhances the reaction rate and selectivity, offering a greener alternative to traditional organic solvents. jsynthchem.comresearchgate.net The application of these biocatalytic and chemoenzymatic strategies to the synthesis of this compound could lead to more efficient and environmentally benign production methods.
Table 1: Comparison of Synthetic Routes for Ester Synthesis
| Feature | Traditional Chemical Synthesis (e.g., Fischer Esterification) | Chemoenzymatic/Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄) researchgate.net | Enzymes (e.g., Lipases) nih.gov |
| Reaction Conditions | Elevated temperatures, potentially harsh conditions researchgate.net | Mild temperatures, atmospheric pressure mdpi.com |
| Solvents | Often hazardous organic solvents jsynthchem.com | Aqueous media or green solvents like NADES jsynthchem.com |
| Selectivity | May require protecting groups for complex molecules | High chemo-, regio-, and enantioselectivity mdpi.com |
| Sustainability | Relies on non-renewable resources | Utilizes renewable biocatalysts and greener solvents jsynthchem.com |
Integration with Advanced Nanomaterials for Novel Chemical Functions
The integration of organic molecules with advanced nanomaterials can unlock novel chemical functionalities and applications. Nanoparticles possess unique physicochemical properties, including high surface area and reactivity, which can be harnessed in various fields. researchgate.net For this compound, conjugation with nanomaterials such as gold, cadmium oxide, or manganese oxide nanoparticles could lead to hybrid materials with enhanced properties.
The amino and ester groups on this compound provide active sites for surface functionalization of nanoparticles. nih.gov For example, p-aminobenzoic acid (PABA), a related compound, has been used in the synthesis of gold nanoparticles (AuNPs), acting as a reducing agent. researchgate.net The functional groups on the organic molecule can stabilize the nanoparticles and control their growth.
The resulting hybrid material could exhibit novel catalytic, optical, or antimicrobial properties. For instance, PABA integrated with CdO and MnO nanoparticles has shown significant antifungal and antibacterial activities. nih.gov The conjugation of this compound to nanoparticle surfaces can be achieved through various techniques, such as carbodiimide-mediated amide coupling between the amino group and carboxyl groups on the nanoparticle surface. nih.gov Such integrated systems could find applications in areas like targeted drug delivery, sensing, and catalysis. researchgate.net
Exploration of Isomeric Forms and Their Distinct Chemical Properties
The chemical properties and biological activity of aromatic compounds are often highly dependent on the substitution pattern of the benzene (B151609) ring. This compound is the para-substituted isomer. A comprehensive understanding of this compound necessitates the exploration of its ortho- and meta-isomeric forms: Ethyl 2-(octylamino)benzoate and Ethyl 3-(octylamino)benzoate.
The synthesis of these isomers would likely follow similar esterification and N-alkylation pathways as the para-isomer, starting from the corresponding aminobenzoic acid isomers (anthranilic acid for the ortho-isomer and 3-aminobenzoic acid for the meta-isomer). The synthesis of related compounds like ethyl 2-aminobenzoate (ethyl anthranilate) is well-established. researchgate.netmdpi.com
The different positions of the amino and ester groups on the benzene ring are expected to influence the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecules. These differences would, in turn, affect their physical properties (e.g., melting point, boiling point, solubility) and chemical reactivity. For example, the intramolecular hydrogen bonding in the ortho-isomer could lead to different spectroscopic and chemical behaviors compared to the meta- and para-isomers. A comparative study of the properties of these three isomers would provide valuable structure-property relationship insights.
Table 2: Isomeric Forms of Ethyl (octylamino)benzoate
| Isomer Name | Position of Substituents | Potential for Intramolecular H-Bonding |
|---|---|---|
| Ethyl 2-(octylamino)benzoate | Ortho (1,2) | High |
| Ethyl 3-(octylamino)benzoate | Meta (1,3) | Low |
Advanced Multidimensional Spectroscopy for Comprehensive Structural Insights
While standard spectroscopic techniques like 1D ¹H and ¹³C NMR, IR, and mass spectrometry are crucial for routine characterization, advanced multidimensional spectroscopy can provide deeper insights into the complex structure and dynamics of this compound. phdcentre.com Techniques such as 2D NMR (COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals, especially for the octyl chain, and confirm the connectivity of the entire molecule.
For benzocaine, a closely related analogue, detailed analysis of its ¹H and ¹³C NMR spectra has been performed to confirm its structure. phdcentre.com The para-disubstituted benzene ring in these compounds often presents as a complex AA'BB' system in the ¹H NMR spectrum, which can be resolved and understood through advanced spectroscopic methods. reddit.com
Furthermore, techniques like Deuterium (B1214612) (²H) NMR spectroscopy could be employed to study the orientation and location of this compound within environments like phospholipid membranes, providing insights into its behavior in biological systems. nih.gov This level of detailed structural information is vital for understanding its interactions with other molecules and for the rational design of new functional materials.
Expansion of Computational Models to Predict Complex Chemical Interactions
Computational modeling is a powerful tool for predicting the behavior and interactions of chemical compounds, thereby streamlining research and development. nih.gov Physiologically Based Pharmacokinetic (PBPK) and Pharmacodynamic (PD) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and to predict its interactions within biological systems. mdpi.com
Molecular dynamics (MD) simulations can provide insights into the behavior of this molecule at the atomic level. nih.govchemrxiv.org For example, MD simulations have been used to study the aggregation and nucleation behavior of aminobenzoic acid in solution, revealing details about intermolecular interactions like H-bonding and π-π stacking. nih.govchemrxiv.org Similar simulations for this compound could predict its self-assembly behavior, its interaction with solvents, and its binding affinity to biological targets or nanomaterial surfaces.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure, molecular orbitals (HOMO-LUMO), and predict spectroscopic properties. researchgate.net These computational approaches can help prioritize experimental efforts by virtually screening for potential interactions and properties, ultimately accelerating the discovery of new applications for this compound. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| p-aminobenzoic acid (PABA) |
| Benzocaine (Ethyl 4-aminobenzoate) |
| Urea choline chloride |
| Gold (Au) |
| Cadmium oxide (CdO) |
| Manganese oxide (MnO) |
| Ethyl 2-(octylamino)benzoate |
| Ethyl 3-(octylamino)benzoate |
| Anthranilic acid (2-aminobenzoic acid) |
| 3-aminobenzoic acid |
Q & A
Basic: What synthetic methodologies are recommended for Ethyl 4-(octylamino)benzoate, and how can side reactions be minimized?
Methodological Answer:
this compound can be synthesized via N-alkylation of ethyl 4-aminobenzoate with 1-bromooctane. Key steps include:
- Reaction Conditions : Use a molar ratio of 1:4.6 for ethyl 4-aminobenzoate to 1-bromooctane, with triethylamine as a base (1.2:1 ratio relative to the amine) at 60°C for optimal yield (~75%) .
- Side Reaction Mitigation : To avoid dibutyl byproduct formation (common in alkylation), maintain controlled stoichiometry and temperature. Post-reaction purification via column chromatography or recrystallization is advised.
Advanced: How does the octylamino substituent influence the compound’s reactivity compared to shorter alkyl chains (e.g., butyl or dimethylamino groups)?
Methodological Answer:
The octylamino group enhances hydrophobicity and steric bulk, impacting:
- Reactivity : Longer alkyl chains reduce nucleophilicity of the amino group, slowing subsequent reactions (e.g., acylation). Comparative studies with dimethylamino analogs show higher electron-donating effects in shorter chains, altering electronic properties .
- Physicochemical Properties : Octylamino derivatives exhibit higher logP values (~3.2) compared to dimethylamino analogs (logP ~2.5), improving lipid solubility for biological membrane penetration .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Confirm the presence of the octyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and ester carbonyl (δ ~165–170 ppm) .
- FT-IR : Identify N-H stretching (3300–3400 cm⁻¹ for secondary amine) and ester C=O (1720–1740 cm⁻¹) .
- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane 1:4) .
Advanced: How can computational modeling predict the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Focus on hydrophobic interactions from the octyl chain and hydrogen bonding via the ester/amine groups .
- QSAR Studies : Correlate chain length with activity; longer chains may improve binding to hydrophobic pockets but reduce solubility .
Basic: How is purity validated during synthesis of this compound?
Methodological Answer:
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
- Melting Point : Compare experimental values (e.g., 85–87°C) to literature data to detect impurities .
Advanced: What role does crystallography play in understanding the antitumor potential of benzoate derivatives?
Methodological Answer:
- SHELX Refinement : Solve crystal structures to analyze hydrogen bonding (e.g., N-H⋯O interactions) and π-stacking, which influence molecular packing and stability. For example, ethyl 4-[(dimethylcarbamothioyl)amino]benzoate forms a monoclinic lattice (space group P2₁/c) with antitumor activity linked to planar aromatic systems .
Basic: What intermediates are critical in synthesizing this compound derivatives?
Methodological Answer:
- Ethyl 4-aminobenzoate : The primary precursor for alkylation or acylation .
- Ethyl 4-isothiocyanatobenzoate : Generated via deamination of thioamide intermediates for click chemistry applications .
Advanced: How do structural modifications (e.g., replacing octylamino with hydrazine groups) alter bioactivity?
Methodological Answer:
- Hydrazine Derivatives : Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate exhibits enhanced hydrogen-bonding capacity, improving solubility and interaction with polar targets (e.g., DNA or enzymes). Antitumor assays show IC₅₀ values <10 µM for hydrazine derivatives compared to ~50 µM for octylamino analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
